molecular formula C21H15N3O2 B8577703 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- CAS No. 10252-51-4

1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl-

Cat. No.: B8577703
CAS No.: 10252-51-4
M. Wt: 341.4 g/mol
InChI Key: PXCMBYXFVRQYSH-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- is an organic compound characterized by a pyrazole ring substituted with a 4-nitrophenyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- typically involves the reaction of 4-nitrophenylhydrazine with chalcones or similar compounds under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Common solvents used in this synthesis include ethanol, methanol, and acetic acid, with reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: 1-(4-Aminophenyl)-3,5-diphenylpyrazole.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

    Substitution: Halogenated derivatives such as 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- with bromine or chlorine substituents.

Scientific Research Applications

1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and nitro groups. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-3,5-dimethylpyrazole: Similar structure but with methyl groups instead of phenyl groups.

    1-(4-Nitrophenyl)-3-phenylpyrazole: Lacks one phenyl group compared to 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl-.

    1-(4-Nitrophenyl)-3,5-diphenylisoxazole: Isoxazole ring instead of a pyrazole ring.

Uniqueness: 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

10252-51-4

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

1-(4-nitrophenyl)-3,5-diphenylpyrazole

InChI

InChI=1S/C21H15N3O2/c25-24(26)19-13-11-18(12-14-19)23-21(17-9-5-2-6-10-17)15-20(22-23)16-7-3-1-4-8-16/h1-15H

InChI Key

PXCMBYXFVRQYSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500-ml four-necked flask were placed 22.4 g (0.10 mole) of 1,3-diphenylpropanedione, 20.0 g (0.13 mole) of p-nitrophenylhydrazine, and 200.7 g of toluene. The mixture was then heated under reflux with stirring for three hours. Upon completion of the reaction, the reaction mixture was cooled to room temperature and a solid was recovered by filtration. The filtrate was concentrated under reduced pressure to dryness. The residue was purified by reslurrying by adding 300 ml of methanol. Thereafter, the residue was cooled to room temperature and a solid was recovered by filtration. The solid was washed with methanol and dried under reduced pressure to give 26.0 g of 1-(p-nitrophenyl)-3,5-diphenylpyrazole.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200.7 g
Type
solvent
Reaction Step Three

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